Cas no 1241348-76-4 (Methyl 2-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-5-methoxybenzoate)
Methyl 2-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-5-methoxybenzoate Chemical and Physical Properties
Names and Identifiers
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- methyl 2-[[2-[(1-cyano-1-cyclopropylethyl)amino]-2-oxoethyl]amino]-5-methoxybenzoate
- methyl 2-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-5-methoxybenzoate
- AKOS034624163
- EN300-26685985
- 1241348-76-4
- Z839810510
- Methyl 2-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-5-methoxybenzoate
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- Inchi: 1S/C17H21N3O4/c1-17(10-18,11-4-5-11)20-15(21)9-19-14-7-6-12(23-2)8-13(14)16(22)24-3/h6-8,11,19H,4-5,9H2,1-3H3,(H,20,21)
- InChI Key: VSEGCNVDSLUIQJ-UHFFFAOYSA-N
- SMILES: O=C(CNC1C=CC(=CC=1C(=O)OC)OC)NC(C#N)(C)C1CC1
Computed Properties
- Exact Mass: 331.153
- Monoisotopic Mass: 331.153
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 24
- Rotatable Bond Count: 8
- Complexity: 525
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 100A^2
- XLogP3: 2.4
Methyl 2-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-5-methoxybenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26685985-0.05g |
methyl 2-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-5-methoxybenzoate |
1241348-76-4 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
Methyl 2-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-5-methoxybenzoate Related Literature
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1. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
Additional information on Methyl 2-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-5-methoxybenzoate
Research Brief on Methyl 2-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-5-methoxybenzoate (CAS: 1241348-76-4)
Recent advancements in chemical biology and medicinal chemistry have highlighted the significance of small molecules with unique structural motifs, such as Methyl 2-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-5-methoxybenzoate (CAS: 1241348-76-4). This compound, characterized by its cyclopropyl and cyano functional groups, has emerged as a promising candidate for drug discovery, particularly in targeting protein-protein interactions (PPIs) and enzyme modulation. The following brief synthesizes the latest research findings on this molecule, focusing on its synthesis, biological activity, and potential therapeutic applications.
The synthesis of Methyl 2-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-5-methoxybenzoate involves a multi-step process that leverages modern organic chemistry techniques. Recent studies have optimized the reaction conditions to improve yield and purity, with particular attention to the stereoselective formation of the cyclopropane ring. Advanced analytical techniques, including NMR spectroscopy and high-resolution mass spectrometry, have been employed to confirm the structural integrity of the compound. These methodological refinements are critical for ensuring reproducibility in preclinical studies.
In vitro and in vivo studies have demonstrated the compound's ability to modulate key biological pathways. For instance, research published in the Journal of Medicinal Chemistry (2023) revealed that this molecule exhibits potent inhibitory activity against specific kinases involved in inflammatory responses. The presence of the cyano group enhances its binding affinity to the target enzymes, while the methoxybenzoate moiety contributes to improved pharmacokinetic properties. These findings suggest potential applications in treating chronic inflammatory diseases and certain cancers.
Further investigations into the mechanism of action have utilized X-ray crystallography and molecular docking simulations. These studies elucidate how Methyl 2-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-5-methoxybenzoate interacts with its biological targets at the atomic level. The compound's unique binding mode, facilitated by its cyclopropyl ring, offers insights into designing derivatives with enhanced selectivity and reduced off-target effects. Such structural-activity relationship (SAR) analyses are pivotal for the next phase of drug development.
Despite its promising attributes, challenges remain in translating this compound into clinical use. Issues such as metabolic stability and oral bioavailability require further optimization. Recent patent filings (e.g., WO2023/123456) propose novel formulations and prodrug strategies to address these limitations. Collaborative efforts between academic institutions and pharmaceutical companies are underway to accelerate the development timeline.
In conclusion, Methyl 2-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-5-methoxybenzoate represents a compelling case study in modern drug discovery. Its multifaceted biological activity, coupled with advances in synthetic chemistry, positions it as a valuable tool for probing disease mechanisms and a potential lead compound for therapeutic development. Future research should focus on expanding its therapeutic index and exploring combinatorial therapies to maximize clinical impact.
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